Data Presentation: Core Physical Properties
Data Presentation: Core Physical Properties
An In-depth Technical Guide to the Physical Properties of 2-Iodobenzoic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. 2-Iodobenzoic acid (o-iodobenzoic acid) is a key organic compound, frequently utilized as a precursor in the synthesis of important oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP).[1][2] This document provides a comprehensive overview of the core physical properties of 2-Iodobenzoic acid, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key relationships and workflows.
The quantitative physical properties of 2-Iodobenzoic acid are summarized in the table below, providing a consolidated reference for laboratory and development work.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅IO₂ | [1][3][4] |
| Molecular Weight | 248.02 g/mol | [3][5] |
| Appearance | White to off-white or beige crystalline powder. May appear light yellow. | [1][4][6][7] |
| Melting Point | 160-164 °C | [1][4][6][8] |
| Boiling Point | 313.9 ± 25.0 °C (Predicted) | [2][6][8] |
| Density | 2.25 g/cm³ | [1][6][8] |
| pKa | 2.85 (at 25 °C) | [2][9][10] |
| UV-Vis λmax | 268 nm (in H₂O) | |
| Solubility | ||
| Water | Sparingly to slightly soluble.[9][11] | |
| Organic Solvents | Soluble in alcohol, ether, acetone, dimethyl sulfoxide (DMSO), and methanol.[2][7][9][11] |
Experimental Protocols
Accurate measurement of physical properties is contingent on the purity of the compound. The following sections detail the synthesis and purification of 2-Iodobenzoic acid, followed by standard methods for property determination.
Synthesis of 2-Iodobenzoic Acid via Sandmeyer-type Reaction
2-Iodobenzoic acid is commonly prepared in university and research labs via the diazotization of anthranilic acid, followed by displacement with an iodide salt.[1][12]
Materials:
-
Anthranilic acid (2-aminobenzoic acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Sodium bisulfite or Sodium metabisulfite (NaHSO₃ / Na₂S₂O₅)
-
Deionized water
-
Ice
Procedure:
-
Diazotization: Dissolve anthranilic acid in dilute hydrochloric acid and water.[12] Cool the solution to below 10°C, typically between 0-5°C, using an ice bath.[2][12] A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature and stirring vigorously. This in-situ formation of nitrous acid reacts with the anthranilic acid to form a diazonium salt.[12]
-
Iodide Displacement: In a separate flask, dissolve potassium iodide in water.[12] Add this KI solution to the cold diazonium salt solution. Effervescence (liberation of nitrogen gas) will be observed as the diazonium group is replaced by iodine, forming a precipitate.[12]
-
Reaction Completion: Allow the mixture to stand, then warm it gently (e.g., to 40-50°C) to ensure the reaction goes to completion.[13] Finally, heat the mixture on a steam bath or hot plate for approximately 10-15 minutes.[12][13]
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the crude 2-Iodobenzoic acid. If elemental iodine is present (giving the solution a brown color), add a small amount of sodium bisulfite to reduce it to colorless iodide, at which point the tan precipitate of the product will be more apparent.[12] Collect the crude product by vacuum filtration and wash with cold water.
Purification by Recrystallization
The crude product can be purified to obtain the white crystalline solid required for accurate physical property analysis.
Procedure:
-
Dissolve the crude 2-Iodobenzoic acid in a minimum amount of a hot solvent, such as ethanol or an ethanol-water mixture.[2][13]
-
If the solution is colored, activated charcoal can be added to adsorb colored impurities.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified 2-Iodobenzoic acid.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Physical Property Determination
-
Melting Point: The melting point is determined using a calibrated melting point apparatus. A small amount of the dried, purified crystalline sample is packed into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded. A sharp melting range (e.g., within 1-2°C) is indicative of high purity.
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[3] The spectrum is used to confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or Acetone-d₆.[5][14] These spectra confirm the chemical structure by showing the chemical environment of the hydrogen and carbon atoms in the molecule.
Visualizations: Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and relationships involving 2-Iodobenzoic acid.
References
- 1. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Iodobenzoic acid CAS#: 88-67-5 [m.chemicalbook.com]
- 3. 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Iodobenzoic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Iodobenzoic acid | 88-67-5 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. jnfuturechemical.com [jnfuturechemical.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 2-Iodobenzoic acid [chembk.com]
- 11. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 12. texiumchem.com [texiumchem.com]
- 13. scribd.com [scribd.com]
- 14. spectrabase.com [spectrabase.com]
